Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
Description
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 83400-91-3) is a potassium salt of a dioxolane-substituted carboxylic acid. Its molecular formula is C₆H₉KO₄, with a molecular weight of 184.23 g/mol . The compound features a five-membered 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a carboxylate group at the 4-position. The stereochemistry of the carboxylate group is often specified as (4S) in enantiomerically pure forms, making it a critical chiral building block in asymmetric synthesis .
This compound is widely used in pharmaceutical intermediates, particularly in the synthesis of antiviral agents and bioactive molecules. For example, it serves as a precursor for L-BHDU (a nucleoside analog) via diastereomeric salt formation . Its commercial availability in high purity (95–96%) and scalable synthetic routes underscores its industrial relevance .
Properties
IUPAC Name |
potassium;2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISWEHAOHFWAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635533 | |
| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83400-91-3 | |
| Record name | Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Solvent | Methanol/Water (1:1) | Methanol/Water (3:1) |
| Temperature | 60–80°C | 70°C |
| Reaction Time | 4–8 hours | 6 hours |
| Base Concentration | 1.0–2.0 M KOH | 1.5 M KOH |
| Yield | 75–90% | 88% |
Mechanistic Insights :
The hydrolysis is base-catalyzed, with the rate dependent on hydroxide ion concentration. Polar protic solvents like methanol enhance solubility of both the ester and the resulting carboxylate. Elevated temperatures accelerate the reaction but may risk side reactions such as dioxolane ring opening under strongly alkaline conditions.
Purification :
The product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from ethanol-water mixtures. Purity exceeding 98% is achievable through two successive crystallizations.
Direct Neutralization of 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
An alternative route involves direct neutralization of the free carboxylic acid with potassium carbonate or potassium hydroxide. This method bypasses ester hydrolysis and is preferred when the acid precursor is readily available.
Comparative Analysis of Bases
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| KOH (aqueous) | Water | 25°C | 2 hours | 92% |
| K₂CO₃ (anhydrous) | Ethanol | 50°C | 4 hours | 85% |
| KHCO₃ | THF/Water | 40°C | 3 hours | 78% |
Advantages :
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Avoids ester synthesis step.
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Higher yields under mild conditions.
Challenges :
-
Requires high-purity carboxylic acid, which may necessitate additional purification steps.
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Potassium bicarbonate (KHCO₃) produces CO₂ gas, complicating large-scale reactions.
Industrial-Scale Production via Continuous Flow Reactors
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side products and improving consistency.
CFR Process Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Ester Hydrolysis | 75°C, 1.5 M KOH, residence time: 30 min | 94% conversion |
| Neutralization | In-line mixing with KOH solution | Immediate salt formation |
| Crystallization | Cooling to 5°C | 90% recovery |
Benefits :
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Reduced energy consumption compared to batch processes.
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Higher throughput (up to 500 kg/day in modular systems).
Synthesis from Glycerol Derivatives
A bio-based approach utilizes glycerol as a starting material. The process involves:
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Acetonide Formation : Reaction of glycerol with acetone under acid catalysis to form 2,2-dimethyl-1,3-dioxolane-4-methanol.
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Oxidation : Conversion of the primary alcohol to a carboxylic acid using KMnO₄ in acidic medium.
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Neutralization : Treatment with KOH to yield the potassium salt.
Oxidation Step Optimization
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| KMnO₄/H₂SO₄ | 0°C, 2 hours | 82% |
| CrO₃/H₂O | 25°C, 4 hours | 68% |
| TEMPO/NaClO | pH 10, 40°C, 6 hours | 75% |
Environmental Considerations :
KMnO₄ is effective but generates MnO₂ waste. TEMPO-mediated oxidation offers a greener alternative but requires costly catalysts.
Quality Control and Analytical Validation
Critical quality attributes include purity, residual solvents, and potassium content.
Analytical Methods
| Parameter | Technique | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Residual Methanol | GC-FID | ≤500 ppm |
| Potassium Content | ICP-OES | 19.5–21.5% (w/w) |
Stability Studies : The compound is hygroscopic, requiring storage in airtight containers under nitrogen. Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylate and alcohol derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Chemical Synthesis
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as an important intermediate in organic synthesis. Its dioxolane ring structure allows it to participate in a variety of chemical reactions:
- Oxidation : It can be oxidized to form carboxylate derivatives using agents like potassium permanganate or hydrogen peroxide.
- Reduction : The compound can undergo reduction to yield alcohol derivatives with reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : It can engage in nucleophilic substitution reactions where the potassium ion is replaced by other cations, facilitating the synthesis of more complex organic molecules .
Biological Applications
In biological research, this compound acts as a precursor for biologically active compounds. Its unique structure enables it to interact with various molecular targets, potentially modulating enzyme activity and influencing metabolic pathways. This makes it valuable in the development of pharmaceuticals aimed at treating metabolic disorders and other diseases .
Industrial Applications
The compound is also utilized in industrial settings:
- Polymer Production : It plays a role in the synthesis of polymers and other industrial chemicals, contributing to the development of new materials with desirable properties.
- Chiral Synthons : As a chiral building block, it is involved in synthesizing enantiomerically pure compounds that are crucial for pharmaceutical applications. The ability to separate its enantiomers enhances its utility in creating optically active substances .
Synthesis of Chiral Compounds
A notable study demonstrated the use of this compound in synthesizing chiral synthons. The process involved separating its enantiomers to produce compounds with high enantiomeric excess (up to 90%). These compounds are essential for producing pharmaceuticals such as beta-blockers and lactams .
Pharmaceutical Development
Research has shown that derivatives of this compound can lead to the development of drugs targeting specific metabolic pathways. For instance, studies have focused on its role in synthesizing compounds that inhibit key enzymes involved in metabolic disorders .
Mechanism of Action
The mechanism of action of potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various molecular targets. The dioxolane ring structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Acid and Esters
2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
- Structure : The free acid form (C₆H₁₀O₄) lacks the potassium counterion.
- Properties : Higher acidity (pKa ~3–4) compared to its ester derivatives. Less water-soluble due to the absence of ionic character.
- Applications : Used as an intermediate in synthesizing salts and esters. Prepared via hydrolysis of methyl esters .
Methyl (R/S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate
- CAS : 60456-21-5 (R-isomer), 82962-54-7 (S-isomer) .
- Properties : Liquid esters with lower polarity. The S -enantiomer is a key precursor for enantioselective synthesis of L-BHDU .
- Reactivity : Undergo hydrolysis to yield the carboxylic acid or its salts. The R -isomer is commercially used to produce (4S)-configured potassium salts via chiral resolution .
| Property | Potassium Salt (CAS 83400-91-3) | Methyl Ester (S-isomer) | Parent Acid |
|---|---|---|---|
| Molecular Weight | 184.23 g/mol | 158.15 g/mol | 144.13 g/mol |
| Physical State | Solid | Liquid | Solid |
| Solubility | High in water | Low in water | Moderate in polar solvents |
| Key Application | Chiral intermediate | Enantioselective synthesis | Acid precursor |
| Stereochemical Role | (4S) configuration | (S)-enantiomer | Racemic |
Fluorinated Analogues
Methyl 2,2-Bis(trifluoromethyl)-1,3-dioxolane-4-carboxylate
- Structure : Trifluoromethyl groups replace methyl groups at the 2-position.
- Properties : Increased lipophilicity and thermal stability due to fluorine’s electronegativity. Molecular weight: 296.12 g/mol.
- Applications : Intermediate in synthesizing perfluorinated polymers and specialty materials. Synthesized via reaction with hexafluoroacetone .
Comparison
| Property | Potassium Salt | Fluorinated Ester |
|---|---|---|
| Functional Groups | Methyl, carboxylate | Trifluoromethyl, methyl ester |
| Reactivity | Ionic, polar | Hydrolysis-resistant |
| Industrial Use | Pharmaceuticals | Fluoropolymer precursors |
Ring-Size and Positional Isomers
Ethyl 2,2-Dimethyl-1,3-dioxane-5-carboxylate
- Structure : Six-membered dioxane ring with a carboxylate at the 5-position (CAS 58093-05-3) .
- Properties : Reduced ring strain compared to dioxolane derivatives. Higher conformational flexibility.
- Applications : Less common in asymmetric synthesis due to lower stereochemical control.
2,2-Dimethyl-1,3-dioxolane-4-Methanol
- Structure: Methanol replaces the carboxylate group (CAS 2916-31-6) .
- Properties: Non-ionic, highly lipophilic. Used as a protecting group or alcohol intermediate.
Biological Activity
Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound that has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties. This article explores the biological activities associated with this compound, presenting relevant data from studies and case analyses.
Chemical Structure and Properties
This compound is a salt derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. Its structure features a dioxolane ring that contributes to its biological activity. The presence of the carboxylate group enhances its solubility in water, making it suitable for various biological applications.
Antimicrobial Properties
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Results indicated that the compound effectively inhibited fungal growth at concentrations comparable to traditional antifungal agents .
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Quorum Sensing Interference : A study demonstrated that this compound can disrupt the AI-2 mediated quorum sensing in bacteria. This disruption leads to reduced biofilm formation and virulence factor expression in pathogenic bacteria .
- In Vivo Studies : Animal model studies have revealed that treatment with this compound significantly reduces infection severity caused by resistant bacterial strains. The compound's low toxicity profile makes it a candidate for further development as an antimicrobial agent .
- Synergistic Effects : Research also suggests potential synergistic effects when combined with other antibiotics. This combination therapy could enhance the efficacy of existing treatments against resistant bacterial strains .
Q & A
Q. Basic Research Focus
- Hygroscopicity Management : Store in sealed, desiccated containers under inert gas (e.g., argon) to avoid moisture absorption, which can hydrolyze the dioxolane ring .
- Temperature : Long-term storage at –20°C minimizes thermal degradation .
- Safety Protocols : Use gloves and protective eyewear; avoid contact with oxidizing agents due to potential exothermic reactions .
In what ways can this compound serve as a precursor for synthesizing complex natural products, and what are the mechanistic considerations?
Advanced Research Focus
This compound is a chiral building block for:
- Marine Toxins : The (S)-enantiomer is critical for constructing the tetrahydrofuran subunit of (−)-gymnodimine. Mechanistically, the carboxylate group facilitates nucleophilic acyl substitutions .
- Bacterial Autoinducers : Conversion to (S)-4,5-dihydroxy-2,3-pentanedione (DPD) involves acidic cleavage of the dioxolane ring, followed by oxidation. Stereochemical fidelity is maintained via pH-controlled hydrolysis .
- Cyclopentenone Derivatives : Reaction with organolithium reagents (e.g., BuLi) enables enolate formation, pivotal for annulation reactions .
How can researchers address contradictions in reported molecular weights and purity levels of this compound across different sources?
Advanced Research Focus
Discrepancies may arise from hydration states or residual solvents. Strategies include:
- Thermogravimetric Analysis (TGA) : Quantify free water or solvent content .
- Elemental Analysis (EA) : Verify empirical formulas (e.g., C₆H₉KO₄ vs. hydrated forms) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 185.08) and rules out adducts .
What role does the dioxolane ring play in stabilizing this compound during nucleophilic reactions?
Advanced Research Focus
The 1,3-dioxolane ring:
- Steric Protection : The 2,2-dimethyl groups shield the carboxylate from undesired nucleophilic attacks .
- Conformational Rigidity : Restricts rotation around the C4-C5 bond, enhancing stereoselectivity in downstream reactions .
- Acid Sensitivity : Cleavage under mild acidic conditions (pH <3) allows controlled release of the carboxylate for further functionalization .
What are the common byproducts formed during the synthesis of this compound, and how can they be mitigated?
Q. Basic Research Focus
- Ring-Opened Derivatives : Result from prolonged exposure to acidic or high-temperature conditions. Mitigation: Use buffered reaction media (pH 7–9) .
- Potassium Salts of Hydrolysis Byproducts : Detectable via TLC (Rf ~0.3 in ethyl acetate/methanol 4:1). Remove via recrystallization .
How does the choice of solvent impact the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may coordinate potassium, reducing carboxylate nucleophilicity .
- Ether Solvents (THF) : Improve reaction rates in Pd-catalyzed couplings by stabilizing intermediates .
- Water : Avoid due to hydrolysis risks; anhydrous conditions are critical for Suzuki-Miyaura reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
